Triethylsilane

Overview

Description

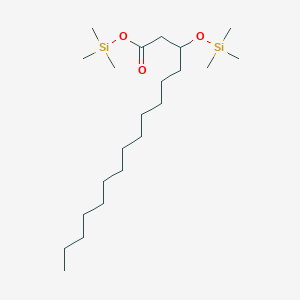

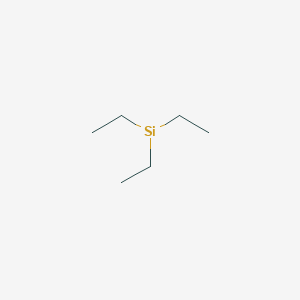

Triethylsilane is a chemical compound that is used extensively in organic synthesis. It is a silane with the formula SiH(C2H5)3, consisting of a silicon atom bonded to a hydrogen atom and three ethyl groups. This compound is known for its applications in reductive reactions and as a protective group in the synthesis of various organic molecules.

Synthesis Analysis

The synthesis of this compound-related compounds involves various chemical reactions. For instance, the synthesis of triethylsiloxy-substituted alumoxanes relates to the structural relationship to the minerals boehmite and diaspore, indicating the versatility of this compound derivatives in mimicking mineral structures . Additionally, the synthesis of tris[2-(dimethylamino)phenyl]silane and -germane compounds demonstrates the ability to create complex structures with this compound, which encapsulate hydrogen atoms bonded to silicon, influencing bond characteristics .

Molecular Structure Analysis

The molecular structure of this compound derivatives can be quite complex. For example, the hexacoordination of the two central silicon atoms in 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes shows a distorted octahedral coordination, which is a result of Si···O interactions . This highlights the potential for this compound to form various molecular geometries and engage in different types of bonding interactions.

Chemical Reactions Analysis

This compound is a key reagent in many chemical reactions. It is used in the reduction of C–C multiple bonds, functional groups, reductive coupling, and cyclization, which are important for the synthesis of pharmacologically relevant scaffolds . It also plays a role in the radical reduction of aromatic azides to amines , and in catalytic transfer hydrogenation reactions . These reactions demonstrate the chemical versatility and utility of this compound in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. For instance, hexakis(trimethylsilyl)disilane is a highly branched and symmetrical organopolysilane with unique physical and spectral properties . The use of this compound as a carbocation scavenger in peptide synthesis improves efficiency and selectivity, indicating its beneficial role in sensitive chemical processes . Moreover, the synthesis and reactions of polythiadisilabicycloalkanes show that this compound derivatives can form stable structures with interesting reactivity patterns .

Scientific Research Applications

Hydrogenation and Isomerization of Alkenes

Triethylsilane is used in the hydrogenation of alkenes, transforming unsaturated alkenes into corresponding alkanes. This process is facilitated using a palladium-triethylsilane system at room temperature, yielding high conversion rates (Mirza‐Aghayan, Boukherroub, & Bolourtchian, 2006). Additionally, this compound, in combination with palladium, is effective for carbon-carbon double bond isomerization (Mirza‐Aghayan, Boukherroub, Bolourtchian, & Rahimifard, 2007).

Reduction of Multiple Bonds and Functional Groups

This compound is a versatile agent for the reduction of various functional groups such as azides, imines, nitro groups, and benzyl or allyl group deprotection, facilitated by palladium-charcoal catalysts under mild conditions (Mandal & McMurray, 2007). It also aids in the reduction of carbonyl compounds to corresponding alkanes with high efficiency (Mirza‐Aghayan, Boukherroub, & Rahimifard, 2008).

Hydrosilylation and Hydrogenations

This compound enables selective hydrosilylation and transfer hydrogenation reactions. For instance, α,β-unsaturated aldehydes and ketones can be selectively hydrosilylated or hydrogenated in the presence of activated Pd/C as a catalyst (Tuokko & Pihko, 2014).

Hydrodesulfurization

B(C6F5)3-catalyzed hydrodesulfurization using this compound has been achieved, leading to the reduction of sulfides including benzyl and alkyl sulfides and dithianes under mild conditions with high chemoselectivity (Saito, Kondo, & Akiyama, 2015).

Nanotechnology Applications

This compound plays a role in nanotechnology, such as enhancing the output power of triboelectric nanogenerators. This involves embedding micro-capacitors in polydimethylsiloxane films filled with silver nanoparticles (Xia et al., 2016).

Miscellaneous Applications

Other applications include catalytic reduction of alkyl chlorides, etherification of carbonyl compounds, and reductive cleavage of aryl ethers and triphenylmethyl ethers (Fukuyama, Ryu, & Hamada, 2021; Wada et al., 2002; Imagawa et al., 2003) (Wada et al., 2002) (Imagawa et al., 2003).

Mechanism of Action

Target of Action

Triethylsilane is an organosilicon compound with the formula (C2H5)3SiH . The primary target of this compound is the Si-H bond, which is highly reactive .

Mode of Action

The polar nature of the Si-H bond enables this compound to act as a hydride donor to electron-deficient centers . The reduction mechanism of this compound involves the transfer of hydride ions from the silane to the substrate, resulting in the formation of a silylene ether intermediate . This intermediate can then react to produce the reduction product .

Biochemical Pathways

This compound is often used in studies of hydrosilylation catalysis . It participates in various chemical transformations, including the addition of this compound across multiple bonds under the influence of metal catalysts . For example, terminal alkynes undergo hydrosilylations easily with this compound in the presence of platinum, rhodium, ruthenium, osmium, or iridium catalysts .

Pharmacokinetics

This compound is a colorless liquid with a density of 0.728 g/mL . It has a boiling point of 107-108 °C . It is insoluble in water but soluble in hydrocarbons, halocarbons, and ethers . These properties may affect its bioavailability and distribution in the body.

Result of Action

The reactivity of the Si-H bond in this compound leads to various molecular and cellular effects. For instance, it can act as a reducing agent in organic synthesis and as a precursor to silyl ethers . It can also participate in the synthesis of symmetrical and nonsymmetrical ethers from various aldehydes and ketones .

Action Environment

This compound is sensitive to acid, alkali, and moisture, and hydrogen will be released in contact with moisture . It is recommended to store under dry conditions and use in a fume hood . Environmental factors such as pH and humidity can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Triethylsilane is highly flammable . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept away from heat/sparks/open flames/hot surfaces .

Relevant Papers One of the relevant papers is “this compound Introduced Precursor Engineering Towards Efficient and Stable Perovskite Solar Cells” which discusses the use of this compound in the development of efficient and stable perovskite solar cells .

properties

InChI |

InChI=1S/C6H15Si/c1-4-7(5-2)6-3/h4-6H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTIBZLKQPJVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870702 | |

| Record name | Silane, triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

617-86-7 | |

| Record name | Triethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIETHYLSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F9429873L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)

![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)